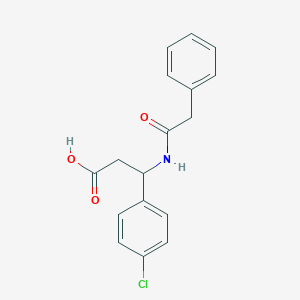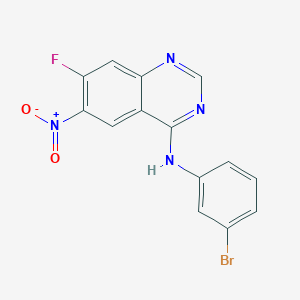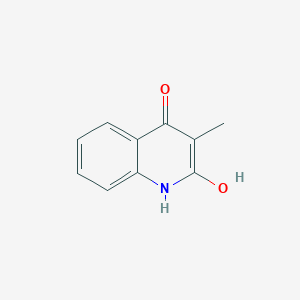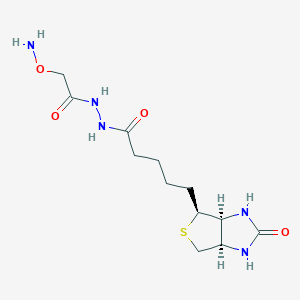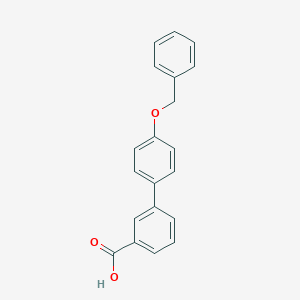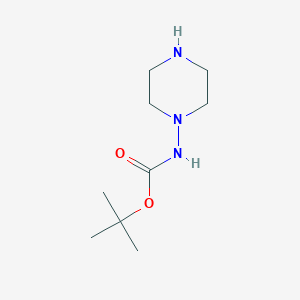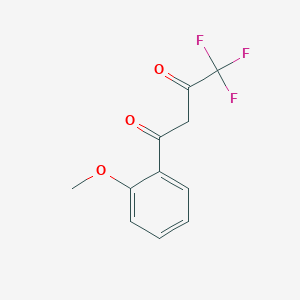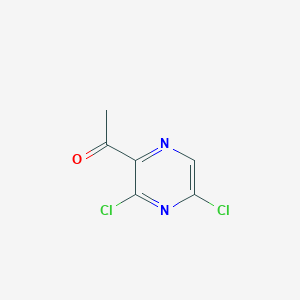
1-(3,5-Dichloropyrazin-2-YL)ethanone
Vue d'ensemble
Description
1-(3,5-Dichloropyrazin-2-yl)ethanone, with the chemical formula C6H4Cl2N2O , is a heterocyclic compound. It belongs to the pyrazine class of molecules and is characterized by its dichloropyrazine moiety. This compound has been studied for various applications due to its unique structure and reactivity .
Synthesis Analysis
The synthesis of 1-(3,5-Dichloropyrazin-2-yl)ethanone involves several steps. One common method is the reaction between 1,3-dichloropyrazine and acetyl chloride. The reaction proceeds under specific conditions, often using palladium-based catalysts and cesium carbonate as a base. The yield can vary, but it typically falls within the range of 60% to 70% .
Chemical Reactions Analysis
1-(3,5-Dichloropyrazin-2-yl)ethanone can participate in various chemical reactions. It serves as a versatile building block for the synthesis of other compounds. For instance, it can undergo nucleophilic substitution reactions, form imines, and react with various nucleophiles. Researchers have explored its reactivity in the context of drug discovery and material science .
Applications De Recherche Scientifique
Hexaazatriphenylene Derivatives
Hexaazatriphenylene (HAT) derivatives, which share structural similarities with 1-(3,5-Dichloropyrazin-2-yl)ethanone, have been extensively researched for their electron-deficient, rigid, planar, aromatic discotic properties. These characteristics make HAT derivatives valuable in the development of n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and microporous polymers for energy storage. The significance of HAT as a basic scaffold in organic materials and nanoscience underscores the potential of 1-(3,5-Dichloropyrazin-2-yl)ethanone in similar applications (Segura et al., 2015).
Chromones and Radical Scavengers
Chromones and their derivatives, including compounds structurally related to 1-(3,5-Dichloropyrazin-2-yl)ethanone, have been recognized for their antioxidant properties, which are crucial for neutralizing active oxygen and cutting off free radicals. This activity is pivotal in preventing cell impairment that leads to various diseases, suggesting the potential role of 1-(3,5-Dichloropyrazin-2-yl)ethanone in developing antioxidant therapies or as a component in materials designed to mitigate oxidative stress (Yadav et al., 2014).
High Energy Density Materials
Research into high-nitrogen azine energetic materials, which include pyrazine derivatives, highlights the application of these compounds in propellants, explosives, and gas generators. The findings suggest that compounds like 1-(3,5-Dichloropyrazin-2-yl)ethanone could be explored for their potential value in enhancing the burning rate, reducing sensitivity, and improving detonation performance in energetic materials (Yongjin & Shuhong, 2019).
Bioremediation of Contaminants
The bioremediation of DDT-contaminated soils showcases the utility of microbial and enzymatic degradation pathways in addressing environmental pollutants. This research area presents a potential application for 1-(3,5-Dichloropyrazin-2-yl)ethanone in environmental cleanup efforts, where its chemical properties could facilitate the biodegradation of persistent organic pollutants (Foght et al., 2001).
Orientations Futures
1-(3,5-Dichloropyrazin-2-yl)ethanone remains an intriguing compound with potential applications in medicinal chemistry, materials science, and organic synthesis. Future research could explore its biological activity, optimize synthetic routes, and investigate its interactions with specific targets. Additionally, safety assessments and environmental impact studies are essential for its broader utilization .
Propriétés
IUPAC Name |
1-(3,5-dichloropyrazin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c1-3(11)5-6(8)10-4(7)2-9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYUCBQERMHHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichloropyrazin-2-YL)ethanone | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

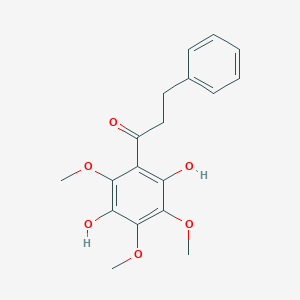
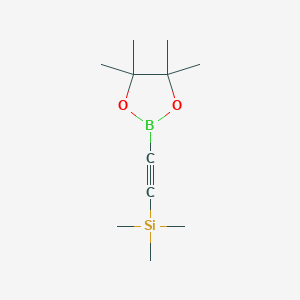
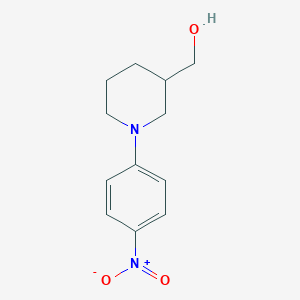
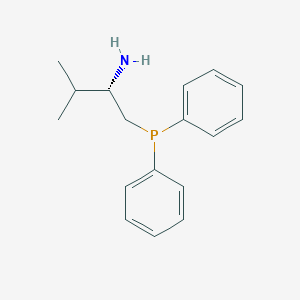
![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)
![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)
